molecular formula C11H18ClNO4 B8052267 tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate

Cat. No.: B8052267
M. Wt: 263.72 g/mol
InChI Key: HVMIPIANOKASJG-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate is a complex organic compound with intriguing properties. This molecule is part of the azetidine family, a class of heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. These structures are noteworthy in medicinal chemistry due to their biological activities and their role as building blocks in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through several steps, typically starting from commercially available precursors. The process involves the reaction of azetidine-1-carboxylic acid with a chloromethylating agent under controlled conditions to introduce the chloromethoxy group. tert-Butyl protection is used to shield the carboxylate group during the synthesis, ensuring selective reactions at other sites on the molecule.

Industrial Production Methods: On an industrial scale, the synthesis of tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate involves optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to handle the reactions efficiently, with stringent control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions, typically at the chloromethoxy group, resulting in the formation of higher oxidation state derivatives.

  • Reduction: : Reduction of the chloromethoxy group can yield corresponding alcohol or other reduced forms.

Common Reagents and Conditions:
  • Oxidation: : Reagents like chromium trioxide or potassium permanganate in an appropriate solvent.

  • Reduction: : Metal hydrides such as lithium aluminum hydride.

  • Substitution: : Use of nucleophiles like sodium alkoxides or amines under mild to moderate conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution can introduce a variety of functional groups, significantly altering the molecule's properties.

Scientific Research Applications

Chemistry: The compound is often used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biology, derivatives of this compound are explored for their potential biological activities, including antibacterial and antifungal properties.

Medicine: Medicinal chemistry research investigates its role in developing new therapeutic agents. Its structural framework is incorporated into drugs designed to target specific enzymes or receptors.

Industry: In the industrial context, this compound finds applications in the development of new materials and as a building block in the synthesis of polymers and specialty chemicals.

Mechanism of Action

Mechanism: The mechanism of action involves the interaction of the compound or its derivatives with specific molecular targets in biological systems. The functional groups present in the molecule allow it to form covalent or non-covalent bonds with enzymes, receptors, or nucleic acids, leading to its biological effects.

Molecular Targets and Pathways: Molecular targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or genetic material. The interaction with these targets can modulate biochemical pathways, leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl 3-[2-(hydroxymethoxy)-2-oxoethyl]azetidine-1-carboxylate

  • tert-Butyl 3-[2-(methoxymethoxy)-2-oxoethyl]azetidine-1-carboxylate

  • tert-Butyl 3-[2-(ethoxymethoxy)-2-oxoethyl]azetidine-1-carboxylate

Uniqueness: The presence of the chloromethoxy group in tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate sets it apart from its analogs This functional group significantly influences its reactivity and the types of reactions it can undergo

Properties

IUPAC Name

tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-8(6-13)4-9(14)16-7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMIPIANOKASJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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